molecular formula C19H26N4O2 B2971289 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide CAS No. 2034305-61-6

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide

Katalognummer: B2971289
CAS-Nummer: 2034305-61-6
Molekulargewicht: 342.443
InChI-Schlüssel: PPGFUZZXJGDBOU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide is a synthetic small molecule featuring a benzamide core substituted with a 3-methoxypyrrolidine moiety at the para position and a 3,5-dimethylpyrazole group linked via an ethyl chain at the amide nitrogen. Its molecular formula is C₂₂H₂₉N₅O₂, with a molecular weight of 395.5 g/mol (estimated). This compound is structurally designed to leverage the pyrazole ring’s hydrogen-bonding capacity and the pyrrolidine’s conformational flexibility, which are common features in kinase inhibitors and GPCR-targeting therapeutics .

Eigenschaften

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-4-(3-methoxypyrrolidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N4O2/c1-14-12-15(2)23(21-14)11-9-20-19(24)16-4-6-17(7-5-16)22-10-8-18(13-22)25-3/h4-7,12,18H,8-11,13H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPGFUZZXJGDBOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CCNC(=O)C2=CC=C(C=C2)N3CCC(C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on various studies, highlighting its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring linked to a benzamide moiety via an ethyl chain, along with a pyrrolidine substituent. This structural diversity allows for interaction with various biological targets.

Table 1: Structural Details

PropertyValue
Molecular FormulaC15H21N3O2
Molecular Weight273.35 g/mol
IUPAC NameN-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide
CAS NumberNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The pyrazole and pyrrolidine groups may facilitate binding to targets involved in various signaling pathways, potentially modulating their activity.

Key Mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes that are crucial in metabolic pathways.
  • Receptor Modulation : It could interact with neurotransmitter receptors, potentially influencing neurological processes.

Biological Activity

Recent studies have demonstrated the compound’s efficacy against various pathogens and its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide exhibits significant antimicrobial properties.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results suggest that the compound could serve as a lead for developing new antimicrobial agents.

Insecticidal Activity

In addition to antimicrobial properties, the compound has shown promising insecticidal effects against agricultural pests. For instance, it demonstrated significant larvicidal activity against Aedes aegypti, with an LC50 value indicating effective control at low concentrations.

Case Studies

Several case studies have explored the biological activity of similar compounds within the same class:

  • Study on Pyrazole Derivatives : A study conducted by Xu et al. (2020) synthesized various pyrazole derivatives and assessed their insecticidal and fungicidal activities. One derivative exhibited over 90% inhibition against Botrytis cinerea, suggesting a potential pathway for developing effective agricultural pesticides .
  • Neuropharmacological Assessment : A research article highlighted the effects of benzamide derivatives on metabotropic glutamate receptors, revealing that modifications in the benzamide structure can enhance receptor affinity and efficacy . This suggests that N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide could be explored for neuropharmacological applications.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical properties of N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide and related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide C₂₂H₂₉N₅O₂ 395.5 (estimated) 3,5-Dimethylpyrazole, 3-methoxypyrrolidine, benzamide Flexible pyrrolidine; pyrazole for H-bonding
4-Chloro-5-[(3R)-3-[[4-(3,5-dimethyl-1H-pyrazol-4-yl)-2-pyridyl]oxy]pyrrolidin-1-yl]-2-THP... C₂₄H₂₈ClN₅O₃ 471.3 Chloropyridazine, tetrahydropyran (THP), pyrazole-pyrrolidine Chlorine enhances lipophilicity; THP improves metabolic stability
N-(2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-4-methoxy-2,3-dimethyl... C₂₀H₂₆N₆O₃S 430.5 Pyrimidine, sulfonamide, methoxybenzene Sulfonamide enhances solubility; pyrimidine for π-π stacking
N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)-7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo... C₂₇H₂₄F₂N₆O₂ 502.5 Difluoromethyl, pyrazolo[1,5-a]pyrimidine, benzyl group Fluorine increases metabolic stability; bulky benzyl for target selectivity

Structural and Functional Insights

Core Scaffolds :

  • The target compound and its analogs share heterocyclic cores (pyrazole, pyrrolidine, pyrimidine). Pyrazole rings enable hydrogen bonding with target proteins, while pyrrolidine/pyrimidine groups confer conformational flexibility or planar rigidity, respectively .
  • Substituents like methoxy groups (e.g., 3-methoxypyrrolidine) modulate electronic effects and solubility, whereas chlorine or fluorine atoms enhance lipophilicity and bioavailability .

Synthetic Routes :

  • The target compound’s synthesis likely involves alkylation of pyrazole derivatives with bromoacetate intermediates, as seen in analogous protocols using sodium hydride and DMF .
  • Comparatively, sulfonamide-containing analogs (e.g., ) employ Suzuki-Miyaura couplings for aryl boronic acid integration, reflecting divergent strategies for functionalization .

Pharmacokinetic Implications :

  • The benzamide core in the target compound may favor passive diffusion across membranes, while sulfonamide derivatives () exhibit higher aqueous solubility due to their polar -SO₂NH- groups .
  • Fluorinated analogs () demonstrate enhanced metabolic stability, a critical advantage in drug development .

Research Findings and Limitations

  • Computational Analysis : Density functional theory (DFT) methods (e.g., Becke’s hybrid functionals) could predict the electronic properties of these compounds, though such studies are absent in the evidence .

Q & A

Basic: What synthetic strategies are employed to prepare N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-4-(3-methoxypyrrolidin-1-yl)benzamide?

Methodological Answer:
The synthesis involves multi-step reactions:

Pyrazole Subunit Formation : React 3,5-dimethylpyrazole with ethylenediamine derivatives under nucleophilic substitution to introduce the ethyl linker .

Benzamide Core Assembly : Couple 4-nitrobenzoyl chloride with 3-methoxypyrrolidine via amidation, followed by nitro-group reduction to generate the 4-aminobenzamide intermediate .

Final Coupling : Use EDCI/HOBt-mediated coupling to link the pyrazole-ethylamine moiety to the benzamide core .
Key Variables : Reaction temperature (60–80°C), solvent (DMF or dichloromethane), and stoichiometric ratios (1:1.2 for amidation).

Basic: How is the compound’s structure validated experimentally?

Methodological Answer:

  • X-ray Crystallography : Resolve crystal structures using SHELXL (for small molecules) or SHELXTL for refinement. Example: Pyrazole derivatives in were resolved with SHELX .
  • NMR Spectroscopy : Confirm substituents via 1H^1H- and 13C^{13}C-NMR. For example:
    • Pyrazole protons: δ 2.2–2.5 ppm (CH3_3) and 5.8–6.1 ppm (pyrazole C-H) .
    • Methoxypyrrolidine: δ 3.2–3.5 ppm (OCH3_3) and 2.8–3.0 ppm (pyrrolidine N-CH2_2) .

Advanced: How to optimize reaction yields for introducing the 3-methoxypyrrolidinyl group?

Methodological Answer:

  • Catalyst Screening : Test Pd/C, Ni, or Cu catalysts for reductive amination (e.g., reducing nitro to amine in benzamide intermediates) .
  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) vs. ethers (THF). DMF often improves solubility but may require post-reaction purification .
  • Temperature Gradients : Optimize between 50°C (to avoid side reactions) and 100°C (to accelerate kinetics) .

Advanced: How to address stereochemical challenges in the 3-methoxypyrrolidinyl moiety during synthesis?

Methodological Answer:

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling to control stereochemistry .
  • Circular Dichroism (CD) : Verify enantiopurity post-synthesis .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Anticancer Activity : MTT assay using HeLa or MCF-7 cell lines (IC50_{50} determination) .
  • Antiviral Screening : Plaque reduction assay against influenza A/H1N1 (non-structural protein targeting) .
  • Dose-Response Curves : Use 1–100 µM concentrations with triplicate measurements .

Advanced: How to resolve contradictions in reported synthetic yields (e.g., 45% vs. 68%) for similar pyrazole-benzamide derivatives?

Methodological Answer:

  • By-Product Analysis : Use LC-MS to identify impurities (e.g., unreacted intermediates or dimerization products) .
  • Reaction Monitoring : In situ IR spectroscopy to track amine coupling efficiency .
  • Reproducibility Checks : Control humidity (avoid hydrolysis of activated esters) and oxygen levels (prevent oxidation of pyrrolidine) .

Advanced: How to perform molecular docking studies to predict biological targets?

Methodological Answer:

Target Selection : Prioritize kinases (e.g., EGFR) or viral proteases based on structural analogs .

Ligand Preparation : Generate 3D conformers of the compound using OpenBabel or AutoDock Tools.

Docking Software : Use AutoDock Vina or Schrödinger Suite with grid boxes centered on active sites .

Validation : Compare docking scores (e.g., ∆G = −8.2 kcal/mol) with known inhibitors .

Basic: What purification techniques are effective for isolating the final compound?

Methodological Answer:

  • Column Chromatography : Silica gel (200–300 mesh) with gradient elution (hexane:EtOAc 3:1 → 1:2) .
  • Recrystallization : Use ethanol/water mixtures (70:30) to obtain high-purity crystals .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for analytical validation .

Advanced: How to address analytical challenges in detecting low-abundance by-products?

Methodological Answer:

  • High-Resolution MS : Use Q-TOF or Orbitrap instruments (resolution >30,000) to identify trace impurities .
  • NMR Relaxation Editing : Apply T1_1-weighted experiments to suppress dominant signals and enhance minor peaks .
  • 2D NMR : COSY and HSQC to assign overlapping proton signals in the pyrrolidine region .

Advanced: What strategies can identify novel biological targets for this compound?

Methodological Answer:

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with a clickable alkyne-tagged analog .
  • Transcriptomics : RNA-seq analysis of treated cells to identify dysregulated pathways .
  • SPR Biosensing : Measure real-time binding kinetics to immobilized protein libraries .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.